molecular formula C11H12O2S B14445322 4-Methyl-4-(phenylsulfanyl)oxolan-2-one CAS No. 79749-94-3

4-Methyl-4-(phenylsulfanyl)oxolan-2-one

Cat. No.: B14445322
CAS No.: 79749-94-3
M. Wt: 208.28 g/mol
InChI Key: DCGWJDYHRLUICV-UHFFFAOYSA-N
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Description

4-Methyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a four-membered oxolane ring substituted with a methyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one typically involves the reaction of 4-methyl-2-oxolanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(phenylsulfanyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxolane ring provides structural stability and can participate in various chemical transformations.

Comparison with Similar Compounds

4-Methyl-4-(phenylsulfanyl)oxolan-2-one can be compared with similar compounds such as:

    4-Methyl-4-(phenylsulfanyl)butan-2-one: Similar structure but with a butane backbone.

    4-Methyl-4-(phenylsulfanyl)pentan-2-one: Similar structure but with a pentane backbone.

    4-Methyl-4-(phenylsulfanyl)hexan-2-one: Similar structure but with a hexane backbone.

These compounds share the phenylsulfanyl group but differ in the length of the carbon chain, which affects their chemical properties and applications.

Properties

CAS No.

79749-94-3

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-methyl-4-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C11H12O2S/c1-11(7-10(12)13-8-11)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

DCGWJDYHRLUICV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1)SC2=CC=CC=C2

Origin of Product

United States

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